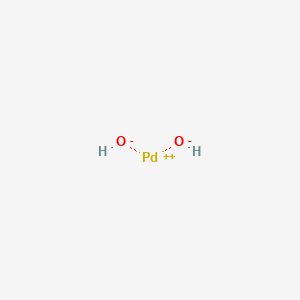

Palladium(2+);dihydroxide

説明

Palladium(2+);dihydroxide, also known as palladium hydroxide, is a chemical compound with the formula Pd(OH)₂. It is characterized by the presence of palladium in the +2 oxidation state and hydroxide ions. This compound is widely recognized for its applications in various chemical processes, particularly as a catalyst in hydrogenation and oxidation reactions .

準備方法

Synthetic Routes and Reaction Conditions: Palladium(2+);dihydroxide can be synthesized through the reaction of palladium chloride with sodium hydroxide. The process involves dissolving palladium chloride in hydrochloric acid and then neutralizing the solution with an aqueous sodium hydroxide solution. This reaction results in the precipitation of this compound, which is then washed with deionized water to remove any chloride ions .

Industrial Production Methods: In industrial settings, this compound is often produced by treating activated carbon with palladium chloride, followed by the addition of an alkaline solution to adjust the pH. The mixture is then stirred and aged, filtered, and dried to obtain this compound on carbon .

化学反応の分析

Types of Reactions: Palladium(2+);dihydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form palladium oxide.

Reduction: It can be reduced to metallic palladium using reducing agents such as formic acid or formaldehyde.

Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Formic acid or formaldehyde are common reducing agents.

Substitution: Various ligands such as halides or phosphines can be used in substitution reactions.

Major Products Formed:

Oxidation: Palladium oxide.

Reduction: Metallic palladium.

Substitution: Palladium complexes with different ligands.

科学的研究の応用

Catalysis

Palladium(II) hydroxide is widely recognized for its catalytic properties in organic reactions, particularly in hydrogenation processes. Its ability to facilitate reactions at lower temperatures makes it a preferred catalyst in the pharmaceutical industry for synthesizing complex molecules.

Key Reactions:

- Hydrogenation: Pd(OH)₂ is effective in hydrogenating alkenes and alkynes, converting them into alkanes. This reaction is essential in the synthesis of fine chemicals and pharmaceuticals.

- Hydrogenolysis: It catalyzes the hydrogenolysis of benzyl groups and epoxides, reducing nitro compounds to amines and serving as a dehydrogenation reagent .

Electrochemistry

In electrochemical applications, palladium(II) hydroxide is utilized in the development of electrodes for fuel cells and batteries. Its high conductivity and stability enhance energy conversion efficiency.

Applications:

- Fuel Cells: Pd(OH)₂ electrodes exhibit excellent performance in hydrogen fuel cells, contributing to efficient energy conversion.

- Batteries: It is used in rechargeable batteries to improve charge-discharge cycles and overall efficiency .

Environmental Applications

Palladium(II) hydroxide plays a crucial role in environmental remediation processes. Its catalytic properties are leveraged to break down pollutants in wastewater.

Remediation Techniques:

- Pollutant Degradation: Pd(OH)₂ facilitates the degradation of harmful substances such as nitrophenols, contributing to cleaner water systems.

- Sustainability Initiatives: Industries focused on sustainability employ Pd(OH)₂ for its effectiveness in reducing environmental contaminants .

Nanotechnology

In nanotechnology, palladium(II) hydroxide is employed for creating nanoparticles that have various applications, including drug delivery systems and imaging agents.

Nanoparticle Applications:

- Drug Delivery: Nanoparticles synthesized from Pd(OH)₂ improve the efficacy of treatments by targeting specific cells or tissues.

- Imaging Agents: They are used in medical imaging to enhance the visibility of tissues .

Material Science

Palladium(II) hydroxide contributes to the development of advanced materials, particularly conductive inks and coatings.

Material Innovations:

- Flexible Electronics: The compound's unique properties aid in creating materials that are essential for flexible electronic devices.

- Conductive Coatings: It is used to produce conductive inks that are vital for printed electronics .

Case Studies

作用機序

The mechanism by which palladium(2+);dihydroxide exerts its effects primarily involves its role as a catalyst. In hydrogenation reactions, this compound facilitates the addition of hydrogen to unsaturated bonds, such as double or triple bonds in alkenes and alkynes. This process occurs on the surface of the palladium catalyst, where hydrogen molecules are adsorbed and dissociated into hydrogen atoms, which then react with the substrate to form the hydrogenated product .

類似化合物との比較

Palladium(2+);oxide: Similar to palladium(2+);dihydroxide but with oxygen instead of hydroxide ions.

Palladium(2+);chloride: Contains chloride ions instead of hydroxide ions.

Palladium(2+);acetate: Contains acetate ions instead of hydroxide ions.

Uniqueness: this compound is unique due to its high catalytic activity and versatility in various chemical reactions. Its ability to act as a nonpyrophoric catalyst for hydrogenation and arylation reactions makes it particularly valuable in both research and industrial applications .

生物活性

Palladium(2+);dihydroxide, commonly referred to as palladium hydroxide (Pd(OH)₂), is a transition metal compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological implications, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its ability to act as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its biological utility stems from its role in synthesizing glycopeptides, which are crucial for developing antibodies against autoimmune diseases. Furthermore, palladium complexes have been investigated for their potential as anticancer agents due to their structural similarities to platinum compounds.

Target Interactions:

this compound primarily functions as a catalyst that facilitates the breaking of benzyl-nitrogen bonds. This catalytic action is significant in biochemical pathways involving arylation reactions and the synthesis of complex organic molecules.

Biochemical Pathways:

The compound's interaction with biological systems often leads to the formation of new chemical entities through the rearrangement of molecular bonds. Although specific pharmacokinetic data for Pd(OH)₂ is scarce, related studies indicate that palladium compounds can exhibit biphasic kinetics in serum, suggesting a complex interaction with biological tissues.

Anticancer Activity

Research has demonstrated that palladium(II) complexes exhibit promising cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies: A study evaluated palladium(II) complexes containing bisdemethoxycurcumin (BDMC) against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated enhanced cytotoxicity compared to traditional platinum-based drugs like cisplatin .

- Mechanisms of Action: The palladium complexes were shown to induce apoptosis in cancer cells by modifying DNA structures and inhibiting cell growth selectively towards tumor cells. This selectivity is attributed to the unique ligand interactions facilitated by the palladium center .

Comparative Analysis with Other Metal Complexes

Palladium complexes are often compared with platinum-based drugs due to their similar properties. Table 1 summarizes key findings from various studies on the biological activity of palladium versus platinum complexes.

| Compound Type | Cell Lines Tested | Cytotoxicity Observed | Mechanism of Action |

|---|---|---|---|

| Palladium(II) Complex | MCF-7, DU145, HT-29 | High | DNA modification and apoptosis induction |

| Platinum(II) Complex | MCF-7, CCRF-SB | Moderate | DNA cross-linking |

| Palladium(II) BDMC | HeLa, A549 | Very High | Selective growth inhibition |

Case Studies

- Study on Antiproliferative Activity: A recent investigation into novel palladium(II) complexes revealed significant antiproliferative effects against human prostate cancer cells. The study highlighted that these complexes could internalize within cells and modify DNA structures, leading to selective apoptosis .

- Antimicrobial Properties: Another study examined palladium complexes for their antimicrobial activity against various pathogens. Results showed that while palladium(II) complexes had limited activity against certain bacteria compared to platinum counterparts, they displayed notable efficacy against specific strains like Pseudomonas aeruginosa .

Q & A

Basic Questions

Q. What are the established laboratory synthesis methods for Pd(OH)₂, and how can purity be validated?

Pd(OH)₂ is typically synthesized via controlled hydrolysis of palladium salts (e.g., PdCl₂) under alkaline conditions. A common method involves adjusting the pH of a Pd(NO₃)₂ or PdCl₂ solution to 8–10 using NaOH or NH₄OH, followed by filtration and drying. To validate purity, researchers should employ X-ray diffraction (XRD) to confirm crystallinity, transmission electron microscopy (TEM) for particle morphology, and inductively coupled plasma mass spectrometry (ICP-MS) to assess elemental composition. Thermogravimetric analysis (TGA) can detect residual solvents or unreacted precursors . For reproducibility, document pH, temperature, and aging time during synthesis, as these parameters influence particle size and catalytic activity .

Q. Which characterization techniques are critical for confirming the structural integrity of Pd(OH)₂?

Key techniques include:

- XRD : To identify crystalline phases and lattice parameters.

- FTIR : To detect hydroxyl (-OH) stretching vibrations (~3400 cm⁻¹) and Pd-O bonds.

- XPS : To verify oxidation states (Pd²⁺ binding energy ~336–338 eV for 3d₅/₂).

- BET Surface Area Analysis : To measure surface area, critical for catalytic applications.

- TEM/SEM : To assess particle size distribution and aggregation. Cross-reference results with literature spectra to rule out impurities like PdO .

Q. What are the standard catalytic applications of Pd(OH)₂, and how is activity quantified?

Pd(OH)₂ is widely used as a precursor for heterogeneous catalysts in hydrogenation, oxidation, and cross-coupling reactions. Activity is quantified via:

- Turnover Frequency (TOF) : Moles of product per mole of Pd per hour.

- Conversion/Yield : Measured via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Stability Tests : Repeated reaction cycles to assess leaching or deactivation. For hydrogenation, track H₂ uptake using manometric methods .

Advanced Research Questions

Q. How do pH and temperature during synthesis influence the catalytic performance of Pd(OH)₂ in oxidation reactions?

Higher pH (>10) during synthesis promotes smaller particle sizes but risks forming PdO impurities. Elevated temperatures (60–80°C) accelerate nucleation, reducing agglomeration. To optimize, conduct a factorial design of experiments (DoE) varying pH (8–12) and temperature (25–80°C), then correlate with TOF in model reactions (e.g., benzyl alcohol oxidation). Use Arrhenius plots to isolate kinetic effects .

Q. What computational approaches are suitable for modeling the electronic structure and stability of Pd(OH)₂?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model Pd(OH)₂’s band structure and adsorption properties. Include van der Waals corrections for weak interactions in layered hydroxides. Validate predictions with experimental XPS valence band spectra and TGA-derived decomposition pathways. For correlation energy, adapt analytic representations from uniform electron gas models, ensuring parameterization aligns with Pd’s d-orbital behavior .

Q. How can researchers resolve contradictions in reported catalytic activities of Pd(OH)₂ across studies?

Discrepancies often arise from differences in:

- Synthesis conditions : Compare pH, aging time, and precursor purity.

- Characterization rigor : Ensure XRD and XPS confirm phase purity.

- Reaction parameters : Standardize substrate concentration, solvent, and temperature. Apply meta-analysis to published data, weighting studies with detailed experimental protocols. Replicate key experiments under controlled conditions to isolate variables .

Q. What strategies mitigate Pd(OH)₂ decomposition during high-temperature catalysis?

Stabilization methods include:

- Supporting on High-Surface-Area Substrates : Use MgO or carbon nanotubes to reduce sintering.

- Doping with Transition Metals : Fe³⁺ or Ce⁴⁺ dopants enhance thermal stability via lattice anchoring.

- In Situ XAFS : Monitor structural changes during operation to identify decomposition thresholds .

Q. Methodological Guidance Table

Q. Key Considerations for Experimental Design

- Reproducibility : Adhere to protocols in , detailing all synthesis and characterization steps.

- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to confirm significance.

- Literature Alignment : Cross-reference findings with primary sources to contextualize novel contributions .

特性

IUPAC Name |

palladium(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Pd/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCBFBQEVOTOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12135-22-7 | |

| Record name | Palladium dihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12135-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。